
Necrostatin 2
Descripción general
Descripción
Necrostatin 2 es un potente inhibidor de la necroptosis, una forma de muerte celular programada que es morfológicamente similar a la necrosis. La necroptosis está involucrada en varios trastornos fisiopatológicos, incluidas las enfermedades inflamatorias, neurodegenerativas, infecciosas y malignas. This compound es un análogo de necrostatin 1 y actúa inhibiendo la proteína quinasa 1 que interactúa con el receptor (RIPK1), lo que evita la formación del complejo necrosómico y la ejecución del programa necropótico .
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Necrostatin 2 has shown promise in models of neurodegenerative disorders:
- Alzheimer's Disease : In studies involving animal models, Nec-2 has been demonstrated to reduce neuronal cell death associated with amyloid-beta toxicity, suggesting its potential for protecting against cognitive decline associated with Alzheimer's disease .
- Parkinson's Disease : Research indicates that Nec-2 can improve cell viability and inhibit excessive autophagy in dopaminergic neurons exposed to neurotoxic agents, which is critical for developing therapies for Parkinson’s disease .
Cardiac Protection
In cardiac research, this compound has been utilized to investigate its protective effects against ischemic injury:
- Ischemic Stroke : Animal studies have shown that administration of Nec-2 reduces infarct size and improves functional recovery following ischemic events. The compound effectively inhibits necroptosis in cardiac tissues, highlighting its therapeutic potential in stroke management .
- Myocardial Infarction : Similar protective effects have been observed in models of myocardial infarction, where Nec-2 treatment resulted in decreased myocardial cell death and improved heart function post-injury .
Cancer Research
This compound is also being explored for its applications in oncology:
- Tumor Cell Sensitivity : Studies have indicated that Nec-2 may enhance the sensitivity of cancer cells to chemotherapy by inhibiting necroptosis. This dual action could potentially lead to improved outcomes in cancer treatment protocols .
- Combination Therapies : When used in conjunction with other treatments, such as apoptosis inhibitors, Nec-2 has been shown to synergistically reduce tumor growth in preclinical models .
Case Studies
Mecanismo De Acción
Necrostatin 2 ejerce sus efectos inhibiendo la proteína quinasa 1 que interactúa con el receptor (RIPK1), un componente clave de la vía de señalización de necroptosis. Al bloquear la actividad de RIPK1, this compound evita la formación del complejo necrosómico y la posterior ejecución del programa necropótico . Esta inhibición de la necroptosis ayuda a proteger las células de la muerte celular necrótica y reduce la inflamación y el daño tisular en varios modelos de enfermedades .
Análisis Bioquímico
Biochemical Properties
Necrostatin-2 plays a crucial role in inhibiting necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key enzyme in the necroptosis pathway, and its kinase activity is essential for the execution of necroptotic cell death. Necrostatin-2 binds to the kinase domain of RIPK1, preventing its activation and subsequent phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting RIPK1, Necrostatin-2 effectively blocks the formation of the necrosome complex and the execution of necroptosis .
Cellular Effects
Necrostatin-2 has been shown to have significant effects on various cell types and cellular processes. In neuronal cells, Necrostatin-2 protects against oxidative stress-induced cell damage by inhibiting necroptosis. It reduces the production of reactive oxygen species (ROS) and prevents mitochondrial dysfunction. In immune cells, Necrostatin-2 modulates inflammatory responses by inhibiting necroptosis, thereby reducing the release of pro-inflammatory cytokines. Additionally, Necrostatin-2 has been found to protect cardiomyocytes from ischemia-reperfusion injury by preventing necroptotic cell death .
Molecular Mechanism
The molecular mechanism of Necrostatin-2 involves its interaction with the kinase domain of RIPK1. Necrostatin-2 binds to a specific pocket within the kinase domain, preventing the autophosphorylation of RIPK1 and its subsequent activation. This inhibition blocks the recruitment and phosphorylation of RIPK3, which is necessary for the formation of the necrosome complex. By preventing the activation of RIPK3, Necrostatin-2 inhibits the phosphorylation and oligomerization of MLKL, ultimately blocking the execution of necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Necrostatin-2 have been observed to change over time. Necrostatin-2 is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation. Long-term studies have shown that Necrostatin-2 can maintain its protective effects on cellular function for several hours to days, depending on the experimental conditions. Prolonged exposure to Necrostatin-2 may lead to reduced efficacy, highlighting the importance of optimizing dosage and treatment duration in experimental setups .
Dosage Effects in Animal Models
The effects of Necrostatin-2 vary with different dosages in animal models. At lower doses, Necrostatin-2 effectively inhibits necroptosis and provides protection against tissue damage in models of ischemic injury and neurodegenerative diseases. At higher doses, Necrostatin-2 may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes the protective effects of Necrostatin-2 while minimizing potential adverse effects .
Metabolic Pathways
Necrostatin-2 is involved in several metabolic pathways, primarily through its interaction with RIPK1. By inhibiting RIPK1, Necrostatin-2 modulates the necroptosis pathway, preventing the activation of downstream effectors such as RIPK3 and MLKL. This inhibition affects metabolic flux and reduces the production of ROS, thereby protecting cells from oxidative stress. Additionally, Necrostatin-2 has been shown to influence mitochondrial function and autophagy, further contributing to its protective effects .
Transport and Distribution
Within cells and tissues, Necrostatin-2 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation. Necrostatin-2 has been found to accumulate in mitochondria, where it exerts its protective effects by preventing mitochondrial dysfunction and reducing ROS production. The distribution of Necrostatin-2 within cells is crucial for its efficacy in inhibiting necroptosis and protecting against cellular damage .
Subcellular Localization
Necrostatin-2 exhibits specific subcellular localization, primarily targeting the cytoplasm and mitochondria. Within the cytoplasm, Necrostatin-2 interacts with RIPK1 and prevents its activation, thereby inhibiting the necroptosis pathway. In mitochondria, Necrostatin-2 protects against mitochondrial dysfunction and reduces ROS production. The subcellular localization of Necrostatin-2 is essential for its activity and function in preventing necroptotic cell death .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Necrostatin 2 se puede sintetizar a través de un proceso de varios pasos que implica la reacción de precursores químicos específicos en condiciones controladas. La ruta sintética generalmente implica el uso de disolventes orgánicos, catalizadores y reactivos para lograr las transformaciones químicas deseadas. Las condiciones de reacción, como la temperatura, la presión y el pH, se optimizan cuidadosamente para maximizar el rendimiento y la pureza .
Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio para producir cantidades más grandes del compuesto. Esto requiere el uso de equipos e instalaciones de grado industrial para garantizar una calidad y eficiencia consistentes. El proceso de producción también puede implicar pasos de purificación adicionales, como la cristalización o la cromatografía, para eliminar las impurezas y lograr el nivel de pureza deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: Necrostatin 2 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones generalmente se llevan a cabo en condiciones controladas utilizando reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan cuidadosamente para garantizar reacciones eficientes y selectivas .
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de análogos sustituidos .
Comparación Con Compuestos Similares
Necrostatin 2 es similar a otros inhibidores de la necroptosis, como necrostatin 1, necrostatin 3 y necrostatin 5. Estos compuestos también se dirigen al paso de la quinasa RIPK1 en la vía de la necroptosis, pero pueden tener diferentes mecanismos de acción y distintos grados de potencia . This compound es único en su inhibición específica de RIPK1 y su capacidad para proteger las células de la necroptosis en varios modelos experimentales .
Lista de compuestos similares:- Necrostatin 1
- Necrostatin 3
- Necrostatin 5
- GW806742X
- Compound 2
This compound destaca por su potente actividad inhibitoria y sus potenciales aplicaciones terapéuticas en diversas enfermedades que involucran necroptosis.
Actividad Biológica
Necrostatin 2 (Nec-2) is a compound that has garnered attention for its role as an inhibitor of necroptosis, a form of programmed cell death distinct from apoptosis. This article explores the biological activity of Nec-2, focusing on its mechanisms, effects in various disease models, and potential therapeutic applications.
Nec-2 primarily exerts its effects by inhibiting receptor-interacting protein kinase 1 (RIPK1), a critical regulator in the necroptosis pathway. By blocking RIPK1 activity, Nec-2 prevents the initiation of necroptosis, thereby protecting cells from death in pathological conditions.
Key Mechanisms:
- Inhibition of RIPK1 : Nec-2 selectively inhibits RIPK1 kinase activity, preventing the downstream signaling that leads to necroptosis .
- Regulation of Cell Death Pathways : Research indicates that Nec-2 not only inhibits necroptosis but may also influence apoptosis and autophagy pathways, highlighting its multifaceted role in cell survival .
Biological Activity in Disease Models
Numerous studies have investigated the effects of Nec-2 across various disease models, particularly those involving neurodegeneration and ischemic injury.
Neuroprotective Effects
- Cerebral Ischemia : In models of cerebral ischemia, Nec-2 has demonstrated protective effects against neuronal cell death. It reduces the infarct size and improves functional outcomes in animal models .
- Neurodegenerative Diseases : Studies have shown that Nec-2 can mitigate cognitive decline and neuronal loss in models of Alzheimer's disease (AD) and Parkinson's disease (PD). It improves neuronal survival and function by modulating cell death pathways .
Table: Summary of Findings in Disease Models
Case Studies
Case Study 1: Neuroprotection in Ischemic Stroke
A study examined the administration of Nec-2 in a rodent model of ischemic stroke. Results indicated a significant reduction in neuronal death and improved motor function post-stroke, suggesting that Nec-2 could be a viable therapeutic option for stroke patients.
Case Study 2: Alzheimer's Disease Model
In transgenic mice expressing amyloid precursor protein (APP), treatment with Nec-2 resulted in decreased levels of amyloid plaques and improved cognitive performance on memory tasks compared to untreated controls. This highlights its potential role in AD therapy through modulation of amyloid pathology.
Research Findings
Research has consistently shown that Nec-2's inhibition of necroptosis contributes to its neuroprotective effects. For instance:
- In vitro studies demonstrated that Nec-2 could protect SH-SY5Y neuroblastoma cells from oxidative stress-induced damage by inhibiting necroptotic signaling pathways .
- Additionally, it has been shown to reduce inflammation and oxidative stress markers in various models, further supporting its therapeutic potential .
Propiedades
IUPAC Name |
(5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852391-19-6 | |
Record name | (5R)-5-[(7-Chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.